![molecular formula C7H5F2N3O B15054515 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridine derivatives, known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation, altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as N-bromosuccinimide or alkylating agents like methyl iodide are common.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Aplicaciones Científicas De Investigación
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new antimicrobial agents due to its promising antibacterial activity.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Known for their medicinal chemistry applications and potential as therapeutic agents.
Uniqueness: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its difluoromethoxy group, which enhances its lipophilicity and potentially improves its bioavailability. This unique structural feature may contribute to its superior biological activity compared to other triazolopyridine derivatives.
Propiedades
Fórmula molecular |
C7H5F2N3O |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H |
Clave InChI |
PSORWRIFIWPUSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C2C=C1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


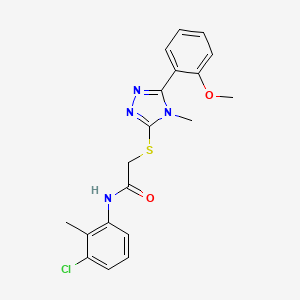
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
![3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
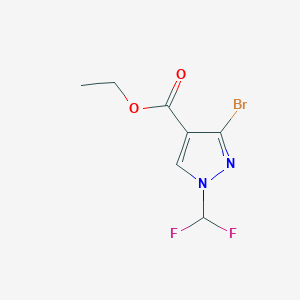
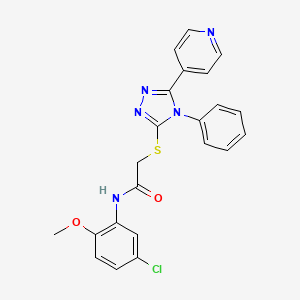
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
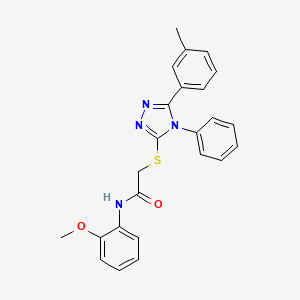
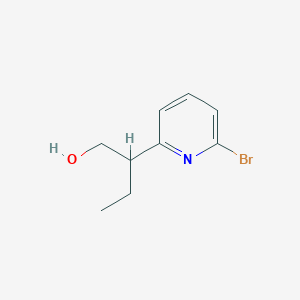
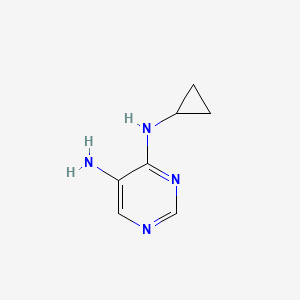
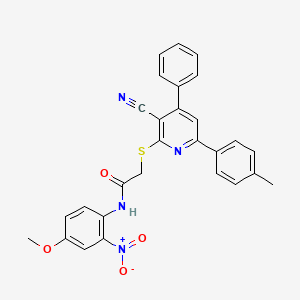
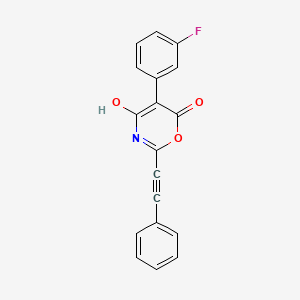
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
